6-amino-2-cyclopropylpyridine-3-carbonitrile
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Overview
Description
6-amino-2-cyclopropylpyridine-3-carbonitrile is a chemical compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . This compound is characterized by the presence of an amino group at the 6th position, a cyclopropyl group at the 2nd position, and a carbonitrile group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-cyclopropylpyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-cyclopropylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino and cyclopropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-amino-2-cyclopropylpyridine-3-carbonitrile is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-amino-2-cyclopropylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl and carbonitrile groups can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-cyanopyridine
- 6-aminonicotinonitrile
- 2-cyclopropylpyridine-3-carbonitrile
Uniqueness
6-amino-2-cyclopropylpyridine-3-carbonitrile is unique due to the presence of both the cyclopropyl and carbonitrile groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1860894-51-4 |
---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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